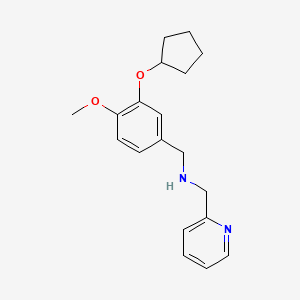
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine, also known as CPNP, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. CPNP is a selective agonist for the sigma-1 receptor, which is a protein present in various tissues of the body, including the brain. The sigma-1 receptor has been implicated in several physiological and pathological processes, such as pain perception, neuroprotection, and addiction.
作用機序
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine acts as a selective agonist for the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes, including ion channel activity, calcium signaling, and protein folding. Activation of the sigma-1 receptor by this compound leads to the modulation of intracellular signaling pathways, which can result in a wide range of physiological and pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular calcium signaling. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Moreover, this compound has been suggested to have potential therapeutic effects in the treatment of depression and anxiety disorders.
実験室実験の利点と制限
One advantage of using 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine in lab experiments is its high selectivity for the sigma-1 receptor, which allows for the investigation of the specific role of this receptor in different physiological and pathological processes. Moreover, this compound has been shown to have good pharmacokinetic properties, including high brain penetration and a long half-life. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for research on 1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine and the sigma-1 receptor. One direction is to investigate the potential therapeutic effects of this compound in the treatment of depression and anxiety disorders. Another direction is to investigate the role of sigma-1 receptors in addiction and pain perception. Moreover, further research is needed to elucidate the precise mechanism of action of this compound and the sigma-1 receptor in different physiological and pathological processes. Finally, the development of more selective and less toxic sigma-1 receptor agonists may provide new insights into the role of this receptor in health and disease.
合成法
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-cyclopentyloxy-4-methoxybenzaldehyde with pyridine-2-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with methylamine. The final product is obtained as a white crystalline powder with a purity of over 99%.
科学的研究の応用
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine has been used in various scientific research studies to investigate the role of the sigma-1 receptor in different physiological and pathological processes. For instance, this compound has been shown to have neuroprotective effects in animal models of stroke, Parkinson's disease, and Alzheimer's disease. This compound has also been used to investigate the role of sigma-1 receptors in pain perception and addiction. Moreover, this compound has been suggested as a potential therapeutic agent for the treatment of depression and anxiety disorders due to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
特性
IUPAC Name |
1-(3-cyclopentyloxy-4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-10-9-15(12-19(18)23-17-7-2-3-8-17)13-20-14-16-6-4-5-11-21-16/h4-6,9-12,17,20H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUACAEASSNUCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=N2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Ethoxyphenyl)methyl-methylamino]butanoic acid](/img/structure/B7498935.png)


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)


![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)
![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
